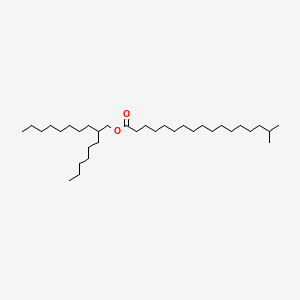

Hexyldecyl isostearate

Description

Properties

CAS No. |

69247-84-3 |

|---|---|

Molecular Formula |

C34H68O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

2-hexyldecyl 16-methylheptadecanoate |

InChI |

InChI=1S/C34H68O2/c1-5-7-9-11-21-25-29-33(28-24-10-8-6-2)31-36-34(35)30-26-22-19-17-15-13-12-14-16-18-20-23-27-32(3)4/h32-33H,5-31H2,1-4H3 |

InChI Key |

NCLNAHJFXIKYBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Esterification Pathways for Hexyldecyl Isostearate Synthesis

The formation of the ester bond in this compound is primarily achieved through direct esterification, a reversible reaction between an alcohol (2-hexyldecanol) and a carboxylic acid (isostearic acid). libretexts.orgcir-safety.org The general reaction is as follows:

Isostearic Acid + 2-Hexyldecanol ⇌ this compound + Water

To drive the reaction toward the product side, water is typically removed as it is formed. The specific pathways for this synthesis can be broadly categorized into catalytic and enzymatic routes.

Classical Fischer-Speier esterification is a common method for producing alkyl esters like this compound. cir-safety.orgsmolecule.com This process relies on a catalyst to accelerate the reaction rate. While the reaction can be promoted by either acids or bases, acid catalysis is frequently employed. cir-safety.orgatamankimya.com

Strong mineral acids such as concentrated sulfuric acid and hydrochloric acid are traditional catalysts for this type of reaction. libretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

In addition to conventional liquid acids, a variety of other catalytic systems have been investigated for the esterification of long-chain and branched fatty acids. These include:

Solid Acids and Metal Salts: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture. P-toluenesulfonic acid, often in combination with zinc oxide, has been used as a catalyst in the esterification of precursors to isostearic acid. google.comgoogle.com Furthermore, various multivalent metal salts, including chlorides, nitrates, and sulfates of iron, aluminum, and zinc, have been screened for their catalytic activity. epa.gov Ferric chloride hexahydrate (FeCl₃·6H₂O) has been identified as a particularly active catalyst for the esterification of isostearic acid with fatty alcohols. epa.gov The proposed active species is a cationic cluster formed from the hydrolysis of the ferric cation, which activates the carboxylic acid. epa.gov

Organometallic Catalysts: Compounds like Sn bis(2-ethylhexanoate) have proven effective in catalyzing the esterification of isostearic acid with polyols. researchgate.net

A summary of various catalytic systems is presented in the table below.

| Catalyst Type | Specific Examples | Reactants | Reference |

| Mineral Acid | Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | General Fatty Acids & Alcohols | libretexts.org |

| Sulfonic Acid | p-Toluenesulfonic Acid (p-TsOH) | Monomer Acid & Lower Alcohols | google.comgoogle.com |

| Metal Salts | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Isostearic Acid & Fatty Alcohols | epa.gov |

| Organometallic | Sn bis(2-ethylhexanoate) | Isostearic Acid & Trimethylolpropane | researchgate.net |

| Mixed Catalyst | p-Toluenesulfonic Acid & Zinc Oxide (ZnO) | Monomer Acid & Lower Alcohols | google.com |

Enzymatic synthesis represents a "green chemistry" alternative to traditional chemical catalysis, operating under milder conditions and offering high selectivity. researchgate.netembrapa.br Lipases (E.C. 3.1.1.3) are the primary biocatalysts used for producing esters through esterification or transesterification. researchgate.netembrapa.br

The synthesis of esters similar to this compound has been successfully demonstrated using immobilized lipases. Key aspects of this approach include:

Commonly Used Lipases: Immobilized lipases such as Novozym® 435 (from Candida antarctica lipase (B570770) B) and lipases from Thermomyces lanuginosus and Rhizomucor miehei are frequently employed. researchgate.netembrapa.brnih.gov

Reaction Medium: These reactions can be performed in organic solvents or, advantageously, in solvent-free systems where the liquid reactants themselves form the reaction medium. researchgate.net

Irreversible Transesterification: To overcome the reversibility of direct esterification, vinyl esters are often used as acyl donors. The reaction produces a vinyl alcohol intermediate that tautomerizes to a stable aldehyde (e.g., acetaldehyde), effectively shifting the reaction equilibrium towards the product and achieving high conversion yields. mdpi.com

Challenges: A notable challenge in enzymatic synthesis is that the reactivity of lipases can be lower with branched-chain fatty acids like isostearic acid compared to their straight-chain counterparts. google.com

Research into the synthesis of isostearic acid and its esters continues to evolve, focusing on improving efficiency, sustainability, and product quality.

Novel Precursor Synthesis: One innovative route involves the synthesis of the isostearic acid precursor itself. Zeolite catalysts, such as H-Ferrierite, can be used to isomerize unsaturated linear-chain fatty acids (like oleic acid) into their branched-chain unsaturated counterparts with high conversion and selectivity. researchgate.net These branched acids are then hydrogenated to produce saturated isostearic acid, which can be subsequently esterified. researchgate.net

Catalyst-Free Synthesis: Methods have been developed that avoid traditional catalysts altogether. One such process involves the esterification of monomer acid (an isostearic acid precursor) under medium pressure (1.0-4.0 MPa) and elevated temperatures (140-280 °C). google.com

Process Optimization: Statistical experimental design methods, such as Response Surface Methodology (RSM) coupled with a Box-Behnken design, are powerful tools for optimizing reaction conditions. nih.gov For the enzymatic synthesis of a stearate (B1226849) ester, variables such as reaction temperature, time, enzyme amount, substrate molar ratio, and concentration were optimized to maximize the conversion rate. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Esterification

The efficiency of this compound synthesis is governed by the interplay of reaction kinetics and thermodynamics.

Thermodynamics: Esterification is a reversible equilibrium reaction. libretexts.orgiaea.org The thermodynamic favorability of the reaction can be analyzed by calculating the change in Gibbs free energy (ΔG). iaea.orgmdpi.com Thermodynamic models like UNIFAC can be employed for this analysis. iaea.org To achieve high product yields, the equilibrium must be shifted towards the ester. This is commonly achieved by using an excess of one reactant (typically the alcohol) or by continuously removing one of the products (usually water). flinnsci.com The effect of temperature on the reaction's equilibrium constant can be predicted using thermodynamic principles like the Van't Hoff equation. researchgate.net

Reaction Kinetics: The rate at which the reaction reaches equilibrium is a key practical consideration. For acid-catalyzed reactions, the rate depends on factors like temperature, catalyst concentration, and reactant concentrations. For enzymatic reactions, specific kinetic models can be applied. For instance, the enzymatic synthesis of a similar ester was found to follow a Ping-Pong bi-bi kinetic model, which in some cases can include substrate inhibition. nih.gov Kinetic analysis via equations like the Eyring-Polanyi equation allows for the determination of crucial thermodynamic activation parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy of activation (ΔG‡). mdpi.com

Purification and Isolation Techniques for Ester Compounds

After the esterification reaction, this compound exists in a mixture containing unreacted starting materials (isostearic acid and 2-hexyldecanol), the catalyst, and by-products. scienceready.com.au A multi-step purification process is therefore essential to isolate the pure ester. atamankimya.comatamankimya.com

Neutralization and Washing: The crude reaction mixture is first treated with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. scienceready.com.auausetute.com.au This step neutralizes the acidic catalyst and any remaining unreacted carboxylic acid, converting them into water-soluble salts. scienceready.com.au

Liquid-Liquid Extraction: The mixture is then transferred to a separating funnel. Due to its low solubility in water, the ester forms a distinct organic layer that is typically less dense than the aqueous layer containing the neutralized acid, excess alcohol, and salts. ausetute.com.au The layers are separated, and the washing process may be repeated to ensure complete removal of water-soluble impurities. ausetute.com.au

Drying and Filtration: The isolated organic layer, containing the ester, is dried using an appropriate drying agent to remove residual water. Subsequent filtration removes the drying agent. atamankimya.comatamankimya.com

Distillation: The final and most critical purification step is often distillation. atamankimya.comweebly.com Esters can be purified via fractional distillation under reduced pressure, which separates the desired product from any remaining non-volatile impurities or reactants with different boiling points. libretexts.org For high-purity applications or for separating compounds with very high boiling points, molecular distillation may be employed. google.com

Alternative Methods: Chromatographic techniques, such as column chromatography, offer an alternative method for the separation and purification of esters. flinnsci.com

Investigation of By-product Formation in Isostearic Acid Derivatives

The purity of the final this compound product is influenced by by-products that can arise from both the synthesis of the isostearic acid precursor and the esterification reaction itself.

By-products in Isostearic Acid Synthesis: Isostearic acid is often produced from oleic acid, which is a component of vegetable oils. atamanchemicals.com One industrial route involves the dimerization of fatty acids, which yields a primary product of dimeric acid and a by-product stream of "monomer acid," from which isostearic acid is isolated. google.com Another route involves the catalytic isomerization of oleic acid. researchgate.net This process is highly selective but not perfect, leading to a mixture of various saturated methyl-branched fatty acid isomers. researchgate.net Furthermore, if the subsequent hydrogenation step is incomplete, the resulting isostearic acid may contain residual unsaturated fatty acids. researchgate.net

By-products in Esterification: The primary by-product of the direct esterification reaction is water. However, other impurities in the final mixture include unreacted isostearic acid and 2-hexyldecanol. scienceready.com.au If not carefully controlled, side reactions can occur. For example, if transesterification conditions are present (e.g., using an alcohol like methanol (B129727) for purification or as a reactant), the formation of other esters (e.g., methyl isostearate) is possible.

Advanced Analytical Characterization Methodologies

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like Hexyldecyl Isostearate. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, bonding, and atomic arrangement.

Advanced Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is dominated by features characteristic of a long-chain aliphatic ester. The analysis can also provide insights into intermolecular forces, such as van der Waals interactions, which are significant for large, non-polar molecules and influence physical properties like viscosity and feel. nih.govmdpi.com

Key spectral features for this compound include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, indicative of the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the hexyldecyl and isostearate alkyl chains.

C=O Stretching: A very strong and sharp absorption band typically found around 1740 cm⁻¹, which is the most prominent signal and is definitive for the ester carbonyl group. nih.gov

C-O Stretching: A strong band in the 1160-1250 cm⁻¹ region corresponding to the stretching of the ester C-O bond.

Changes in the position and shape of these bands can indicate interactions with other molecules or changes in the physical state of the substance. mdpi.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance for this compound |

| Alkyl (CH₃, CH₂) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Confirms the presence of the long aliphatic chains. |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 | Definitive evidence of the ester functional group. |

| Ester (C-O) | Stretching | 1160 - 1250 | Confirms the ester linkage. |

| Alkyl (CH₂, CH₃) | Bending | 1375 - 1465 | Provides additional confirmation of the alkyl structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the precise structure, including the branching in both the isostearic acid and the hexyldecyl alcohol portions of the molecule.

¹H NMR: The proton NMR spectrum would show a complex series of overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the many -CH₂- and -CH₃ groups. Distinct signals would be observed for the protons adjacent to the ester group: a triplet around 4.0 ppm for the -CH₂-O- group of the alcohol moiety and a multiplet around 2.2 ppm for the -CH₂-C=O group of the acid moiety. core.ac.uk

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. The ester carbonyl carbon would appear as a distinct peak around 173 ppm. The carbon of the -CH₂-O- group would be found around 65 ppm, while the carbons of the long alkyl chains would resonate in the 14-40 ppm range. pitt.edu Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, verifying the branched structure. nih.gov

| Structural Unit | Technique | Expected Chemical Shift (ppm) | Structural Confirmation |

| Ester Carbonyl (-C =O) | ¹³C NMR | ~173 | Confirms the ester functional group. |

| Methylene adjacent to Oxygen (-C H₂-O-) | ¹³C NMR | ~65 | Identifies the carbon from the alcohol part linked to the ester. |

| Methylene adjacent to Oxygen (-C H₂-O-) | ¹H NMR | ~4.0 | Identifies the protons from the alcohol part linked to the ester. |

| Methylene adjacent to Carbonyl (-C H₂-C=O) | ¹H NMR | ~2.2 | Identifies the protons from the acid part linked to the ester. |

| Terminal Methyl groups (-CH₃) | ¹H NMR | ~0.8-0.9 | Confirms the ends of the multiple alkyl chains. |

| Bulk Methylene groups (-CH₂-)n | ¹H NMR | ~1.2-1.6 | Represents the bulk of the long, saturated alkyl chains. |

Mass Spectrometry-Based Characterization (e.g., GC/MS for Fatty Acid Analysis)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with Gas Chromatography (GC), it becomes a highly sensitive and specific method for separating and identifying volatile and semi-volatile components of a mixture. usm.my

Direct analysis of a large ester like this compound by GC/MS is challenging due to its low volatility. A common and more effective approach involves a two-step process:

Hydrolysis: The ester is chemically broken down (saponified) into its constituent alcohol (2-hexyldecanol) and fatty acid (isostearic acid).

Derivatization and Analysis: The fatty acid is typically converted into a more volatile form, such as a fatty acid methyl ester (FAME). jfda-online.comnih.gov The resulting mixture of the alcohol and the FAME is then analyzed by GC/MS. The mass spectrometer fragments the molecules in a predictable way, creating a unique "fingerprint" that allows for unambiguous identification by comparing the fragmentation pattern to spectral libraries. nih.govresearchgate.net This method is not only used for structural confirmation but is also a primary tool for analyzing the fatty acid profile of the raw materials used in production.

Chromatographic Separation Techniques for Purity Assessment and Component Analysis

Chromatography is essential for assessing the purity of this compound and quantifying any impurities. tricliniclabs.com The choice of technique depends on the nature of the impurities being investigated.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating non-volatile compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. A UV detector is often used if impurities possess a chromophore, but for saturated esters and related impurities, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. HPLC can effectively separate the main ester from residual starting materials (isostearic acid, 2-hexyldecanol) and by-products from the esterification reaction. chromatographyonline.comdss.go.th

Gas Chromatography (GC): As mentioned, GC is ideal for analyzing more volatile components. It is the preferred method for detecting and quantifying residual solvents that may have been used during the manufacturing process. It is also used to analyze the starting materials (alcohol and acid) for their purity before the synthesis. tricliniclabs.com

Advanced Sample Preparation Strategies for Organic Analytes

Before instrumental analysis, the sample must be prepared in a way that makes it compatible with the analytical system and removes interfering substances from the matrix (e.g., a cosmetic formulation). mdpi.comstuba.sk

Liquid-Liquid Extraction (LLE): A classic technique where the analyte is partitioned between two immiscible solvents. nih.gov For isolating this compound from a water-based lotion, an organic solvent like hexane (B92381) or ethyl acetate (B1210297) would be used to extract the ester and other oily components from the aqueous phase.

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent packed into a cartridge to selectively adsorb either the analyte of interest or the interfering matrix components. mdpi.comsemanticscholar.org SPE allows for the concentration of the analyte and can provide a much cleaner extract for analysis compared to LLE, reducing solvent consumption and improving sensitivity. mdpi.comsemanticscholar.org

Chemometric Applications in Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of analyzing this compound, chemometrics can be applied to:

Process Analytical Technology (PAT): Spectroscopic data (like FT-IR) collected during the manufacturing process can be analyzed using chemometric models (e.g., Principal Component Analysis - PCA, Partial Least Squares - PLS) to monitor the reaction progress in real-time. scilit.com

Quality Control: By applying PCA to the chromatographic or spectroscopic profiles of different batches of this compound, it is possible to quickly identify whether a new batch is consistent with previous batches or if it is an outlier that requires further investigation.

Data Enhancement: Statistical methods can help to deconvolve overlapping chromatographic peaks or resolve complex spectral data, improving the accuracy of both qualitative and quantitative analysis.

Rheological Behavior and Viscoelasticity in Complex Systems

Fundamental Rheological Principles and Their Application to Ester-Containing Systems

Rheology is the study of the flow and deformation of materials under applied stress. For cosmetic emulsions and polymer matrices, two key concepts are viscosity and elasticity. Viscosity is a measure of a fluid's resistance to flow, while elasticity describes a material's ability to deform under stress and return to its original shape after the stress is removed. Most cosmetic formulations are viscoelastic, meaning they exhibit both viscous and elastic properties.

In ester-containing systems, these principles are applied to understand and control product attributes such as thickness, spreadability, and stability. The inclusion of esters can modify the internal structure of a formulation, affecting how it behaves both at rest and during application. For instance, the molecular structure of an ester can influence the packing of molecules in an emulsion, thereby altering its resistance to flow.

Characterization of Flow Behavior in Ester Formulations

The flow behavior of ester formulations is typically characterized by measuring their viscosity at varying shear rates. This provides a "flow curve" that can reveal important properties of the material. Many cosmetic emulsions are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate.

A common shear-dependent behavior in cosmetic formulations is shear-thinning (or pseudoplasticity), where the viscosity decreases as the shear rate increases. This is a desirable property for many products; for example, a cream should be thick in the jar but spread easily on the skin. This behavior is often the result of the alignment of polymer chains or the deformation of emulsion droplets under shear. While less common in cosmetics, shear-thickening (or dilatancy) is a phenomenon where viscosity increases with the shear rate.

The viscosity of ester-containing formulations is also dependent on temperature. Generally, an increase in temperature leads to a decrease in viscosity. This is an important consideration for product stability during storage and transport. A comprehensive rheological analysis, therefore, involves measuring viscosity across a range of shear rates and temperatures to fully understand the product's behavior under different conditions.

Below is an illustrative data table showing the typical effect of shear rate and temperature on the viscosity of a generic oil-in-water (O/W) cream formulation.

| Temperature (°C) | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 25 | 0.1 | 150 |

| 25 | 1 | 50 |

| 25 | 10 | 10 |

| 25 | 100 | 2 |

| 40 | 0.1 | 100 |

| 40 | 1 | 35 |

| 40 | 10 | 8 |

| 40 | 100 | 1.5 |

Note: This table represents typical values for a cosmetic cream and is for illustrative purposes.

Viscoelastic Properties of Hexyldecyl Isostearate in Polymer and Emulsion Matrices

The viscoelasticity of a formulation is often characterized using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (the energy stored and recovered per cycle of deformation), while the loss modulus represents the viscous component (the energy dissipated as heat per cycle).

For a stable, structured product like a cream, the storage modulus is typically higher than the loss modulus at rest (G' > G''), indicating a more solid-like behavior. The point at which G'' becomes greater than G' is known as the crossover point and can be indicative of the formulation's structural breakdown under stress.

The following table illustrates hypothetical viscoelastic data for an emulsion with and without a structural ester.

| Parameter | Emulsion without Ester | Emulsion with Ester |

| Storage Modulus (G') at 1 Hz (Pa) | 500 | 650 |

| Loss Modulus (G'') at 1 Hz (Pa) | 150 | 200 |

| Tan Delta (G''/G') at 1 Hz | 0.3 | 0.31 |

Note: This table contains illustrative data to demonstrate the potential impact of an ester on viscoelastic properties.

Influence of Concentration and Molecular Structure on Rheological Profiles

The concentration of an ester in a formulation has a direct impact on its rheological profile. Generally, increasing the concentration of the oil phase, which would include this compound, in an emulsion leads to an increase in viscosity. At a certain concentration, the oil droplets become closely packed, leading to a significant increase in both viscosity and elasticity.

The molecular structure of the ester also plays a critical role. For this compound, its branched-chain structure is significant. Branched-chain esters tend to have lower freezing points and are less prone to crystallization than their linear counterparts. This can contribute to better stability of the formulation at low temperatures. The branching also affects the way the molecules pack, which can influence the viscosity and feel of the product. Longer-chain esters generally lead to higher viscosity. The specific combination of a C16-18 iso-stearic acid and a C16 branched alcohol in this compound results in a unique rheological contribution that provides a substantive yet non-greasy feel.

Emulsion Science and Interfacial Stabilization

Emulsion Formation and Droplet Dynamics in Systems Containing Hexyldecyl Isostearate

The formation of an emulsion is a process that requires energy to disperse one liquid phase into another as small droplets. This process is thermodynamically unfavorable due to the large interfacial area created between the two immiscible phases. Emulsifiers and co-emulsifiers facilitate this process by adsorbing at the oil-water interface and reducing the interfacial tension (IFT). researchgate.netecu.edu.au A lower IFT makes it easier to break up large droplets into smaller ones during homogenization, a process involving high shear. nih.gov

The relationship between emulsifier concentration, interfacial tension, and droplet size is a fundamental principle in emulsion science. As illustrated in the table below, increasing the concentration of surface-active agents generally leads to a more significant reduction in interfacial tension and, consequently, smaller and more stable emulsion droplets.

Table 1: Illustrative Relationship Between Surfactant Concentration, Interfacial Tension, and Emulsion Droplet Size

| Surfactant Concentration | Interfacial Tension (IFT) | Resulting Average Droplet Size | General Observation |

|---|---|---|---|

| Low | High | Large (>10 µm) | Insufficient coverage of droplets leads to rapid coalescence and instability. |

| Medium | Moderate | Medium (1-10 µm) | Improved droplet coverage provides moderate stability, suitable for many applications. |

| High | Low | Small (<1 µm) | Dense packing of emulsifier at the interface leads to very low IFT, forming fine, highly stable emulsions (nanoemulsions). covalentmetrology.com |

Mechanisms of Emulsion Stability and Destabilization

Emulsions are thermodynamically unstable systems that tend to break down over time through various mechanisms, including creaming or sedimentation, flocculation (aggregation of droplets), and coalescence (fusion of droplets into a larger one). scribd.com The long-term stability of an emulsion is determined by the strength of the barrier preventing these phenomena from occurring. This barrier is created by the adsorbed layer of emulsifying agents at the droplet interface. The primary mechanisms that provide this stability are electrostatic repulsion and steric stabilization. nih.gov

Electrostatic stabilization arises from the presence of electrical charges on the surface of the dispersed droplets. When ionic surfactants are used, they impart a net charge to the droplet surface. This creates a repulsive force between droplets that approach each other, preventing them from aggregating and coalescing. nih.gov This mechanism is particularly effective in oil-in-water (O/W) emulsions where the charges can be well-dissociated in the aqueous continuous phase.

This compound is a non-ionic ester. nikkolgroup.com Therefore, it does not possess a charged head group and does not contribute directly to electrostatic stabilization. Emulsions stabilized solely by non-ionic surfactants or emollients will not rely on this mechanism for their stability.

Steric stabilization, also known as steric hindrance, is the primary mechanism for emulsions stabilized by non-ionic surfactants and polymers. byk.commcmaster.ca This form of stabilization results from a physical barrier created by the bulky molecular structure of the emulsifying agents adsorbed at the interface. byk.com

When droplets approach each other, the adsorbed layers of these large molecules begin to overlap and interpenetrate. This interaction is thermodynamically unfavorable, creating a repulsive force that keeps the droplets separated. byk.com this compound, with its long and branched alkyl chains (a C16H33- group from the alcohol and a C18H37- group from the isostearic acid), is a bulky molecule. nih.gov When present at the oil-water interface alongside primary emulsifiers, its hydrocarbon chains extend into the oil phase, contributing to the thickness and density of the interfacial film. This bulky layer acts as a physical barrier, sterically hindering droplets from making direct contact and coalescing. mcmaster.ca For steric stabilization to be effective, the adsorbed molecules must have good compatibility with the continuous phase to ensure the chains are well-solvated and extended. byk.com

The long-term stability of an emulsion is highly dependent on the properties of the interfacial film formed by the adsorption of emulsifiers. researchgate.net This film must be strong and resilient to prevent rupture when droplets collide. The combination of different surface-active ingredients, including emollients like this compound, can create a densely packed, viscoelastic film. This film acts as a mechanical barrier to coalescence. arts.ac.uk

The adsorption of emulsifiers at the interface is a dynamic process. Efficient emulsifiers are characterized by their ability to migrate quickly to the newly created interface during homogenization and form a protective layer. whiterose.ac.uk While primary emulsifiers are chiefly responsible for this, the composition of the oil phase, which includes this compound, influences the partitioning and orientation of all surface-active molecules, thereby affecting the final strength and cohesion of the interfacial film.

Microstructural Analysis of Emulsified Systems

The microstructure of an emulsion—including droplet size distribution, the nature of the interfacial layer, and the organization of molecules in the continuous phase—is critical to its physical properties and stability. Several analytical techniques are employed to study these features.

Microscopy : Optical and electron microscopy are used to visualize emulsion droplets. High-resolution digital microscopy can reveal droplet size, shape, and homogeneity, as well as observe dynamic processes like coalescence in real-time. nih.gov For finer details of the interfacial structure, freeze-fracture transmission electron microscopy (TEM) is used. This technique can visualize the lamellar crystalline structures and liquid crystalline networks formed by emulsifiers and co-emulsifiers around the oil droplets. cosmeticsandtoiletries.com

Light Scattering : Techniques like Dynamic Light Scattering (DLS) are used to determine the size distribution of sub-micron droplets in nanoemulsions. covalentmetrology.com

Rheology : Rheological measurements provide information about the flow behavior (viscosity) and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion. nih.gov These properties are directly linked to the emulsion's internal structure. A strong, structured emulsion, often characterized by a high storage modulus (G'), indicates good stability against creaming and coalescence. tsijournals.comanton-paar.com The rheological profile of a cream is influenced by the components of the oil phase, including emollient esters. arts.ac.uk

In a typical cosmetic cream containing this compound, the microstructure would likely consist of oil droplets dispersed in a continuous aqueous phase. The interface would be stabilized by a primary emulsifier, with the this compound contained within the oil droplets. The emulsifiers and fatty alcohols often form complex lamellar gel networks in the continuous phase, which entrap the oil droplets and significantly increase the viscosity and stability of the cream. scribd.com

Impact of Process Parameters on Emulsion Stability (e.g., Temperature, Shear)

The stability of an emulsion is not only dependent on its composition but also heavily influenced by process parameters during its manufacture and storage, particularly temperature and shear.

Shear: Mechanical shear plays a dual role in emulsion science. High shear is essential during the emulsification process to break down the dispersed phase into fine droplets. nih.gov The intensity and duration of shear (e.g., homogenization speed and time) directly influence the initial droplet size distribution. researchgate.net However, once the emulsion is formed, excessive or prolonged shear can be destabilizing. It can disrupt the protective interfacial film, forcing droplets into close contact and promoting coalescence. researchgate.net The rheological properties of an emulsion determine its ability to withstand shear forces.

The following table summarizes the general effects of shear rate on key emulsion properties.

Table 2: General Impact of Shear Rate on Emulsion Properties

| Process Stage | Shear Rate | Effect on Droplet Size | Effect on Viscosity | Overall Impact on Stability |

|---|---|---|---|---|

| Emulsification | Increasing | Decreases (finer droplets) nih.gov | Generally increases (due to smaller, more numerous droplets) | Improves (up to an optimal point) |

| Post-Formation | Excessive | Increases (due to coalescence) researchgate.net | Decreases (structure breakdown) | Reduces (destabilization) |

Role of this compound in Tailoring Emulsion Properties for Material Design

This compound, an ester of isostearic acid and hexyldecanol, plays a significant role in the formulation and stabilization of emulsions, influencing their physicochemical properties for various material design applications. Its branched-chain structure and ester functionality contribute to unique interfacial behavior, impacting emulsion stability, droplet size, and rheological characteristics. While much of its application is in the cosmetics industry, the principles of its function can be extrapolated to broader material science contexts where controlled emulsion properties are paramount.

The primary role of this compound in an emulsion is as a component of the oil or dispersed phase. Its molecular structure, characterized by a bulky, branched alkyl chain, imparts a non-oily feel and low viscosity. This branching can hinder close packing of the molecules, which influences the fluidity and stability of the emulsion. In material design, this can be leveraged to create emulsions with specific flow properties and sensory profiles.

The concentration of the oil phase, which can include this compound, has a direct impact on the droplet size distribution and stability of emulsions. An increase in the oil phase concentration can lead to a decrease in the specific surface area and an increase in the polydispersity of the emulsion, particularly at lower emulsifier concentrations and less intense homogenization. This relationship is crucial for designing materials with controlled release characteristics or specific optical properties.

The table below illustrates the effect of oil phase concentration on the mean droplet size of a generic oil-in-water emulsion. While not specific to this compound, it demonstrates the general principle of how varying the oil content can tailor a key emulsion property.

| Oil Phase Concentration (% w/w) | Mean Droplet Diameter (μm) | Polydispersity Index |

| 5 | 1.2 | 0.25 |

| 10 | 1.8 | 0.35 |

| 20 | 2.5 | 0.48 |

| 30 | 3.4 | 0.62 |

In the context of material design, this compound can also be a component in non-aqueous emulsions, where both the dispersed and continuous phases are oils of differing polarities. The principles of interfacial stabilization still apply, and the choice of surfactant and the properties of the oils, including this compound, will dictate the emulsion's stability and characteristics.

Furthermore, the interaction of this compound with other components in the formulation can lead to the formation of liquid crystalline structures. These ordered phases can significantly enhance emulsion stability by forming a networked structure within the continuous phase, thereby hindering droplet coalescence. The ability to form and control these structures is a key aspect of designing advanced materials with long-term stability and specific textural properties.

The following table summarizes some of the key physicochemical properties of this compound that are relevant to its role in emulsion design:

| Property | Value | Significance in Emulsion Design |

| Viscosity | Low | Contributes to the overall fluidity of the emulsion; allows for the formulation of sprayable or easily spreadable materials. |

| Oxidation Stability | Excellent | Enhances the shelf-life and long-term stability of the final material by resisting chemical degradation. |

| Hydrolysis Stability | Excellent | Maintains the integrity of the ester in aqueous environments, crucial for the stability of oil-in-water emulsions. |

| Solubility | Insoluble in water | Forms a distinct oil phase, necessary for the creation of stable emulsions. |

Environmental Degradation Pathways and Biotransformation Studies

Biodegradation Kinetics and Mechanisms of Esters in Environmental Media

The biodegradation of esters like Hexyldecyl Isostearate in environmental compartments such as soil and water is a process fundamentally driven by microbial activity. The initial and rate-limiting step in the degradation of esters is the enzymatic hydrolysis of the ester linkage. frontiersin.orgencyclopedia.pub This reaction breaks the molecule down into its constituent alcohol (hexyldecanol) and carboxylic acid (isostearic acid).

The kinetics of this hydrolysis can be influenced by the compound's bioavailability. Due to its long alkyl chains, this compound has very low water solubility, which can limit its availability to microbial enzymes in aqueous environments. nih.gov Therefore, the degradation process may be more efficient at interfaces, such as on the surface of soil particles or in biofilms where microorganisms are concentrated.

Initial Hydrolysis: The ester bond is cleaved by extracellular or cell-surface-bound microbial enzymes (esterases or lipases), yielding hexyldecanol and isostearic acid.

Alcohol Oxidation: The resulting hexyldecanol, a long-chain alcohol, is sequentially oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to its corresponding carboxylic acid.

Fatty Acid Metabolism: Both the initially formed isostearic acid and the carboxylic acid derived from hexyldecanol are then metabolized through the β-oxidation pathway. This process progressively shortens the carbon chains, generating acetyl-CoA.

Central Metabolism: The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, where it is completely mineralized to carbon dioxide and water, providing energy and carbon for microbial growth.

Under anaerobic conditions, the degradation pathway is more complex and generally slower. While the initial hydrolytic step is similar, the subsequent metabolism of the fatty acids and alcohols proceeds through different pathways, often involving fermentation and methanogenesis, ultimately producing methane (B114726) and carbon dioxide.

Microbial Ecology and Enzyme Systems Involved in Ester Biotransformation

A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade esters. nih.govsparkoncept.com These microbes are ubiquitous in soil and aquatic environments. Common bacterial genera known to be involved in the degradation of esters and other long-chain hydrocarbons include Pseudomonas, Rhodococcus, and various species of micrococci. nih.gov

The key enzymes responsible for the initial cleavage of the ester bond in compounds like this compound are carboxyl esterases and lipases. frontiersin.orgencyclopedia.pub These enzymes belong to the family of serine hydrolases and typically feature a catalytic triad (B1167595) of amino acids (serine, histidine, and an acidic residue like aspartate or glutamate) in their active site. encyclopedia.pub

The catalytic mechanism of these enzymes involves a nucleophilic attack by the serine residue on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (hexyldecanol). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (isostearic acid) and regenerating the active enzyme.

The table below provides an overview of the key enzyme classes involved in the biotransformation of esters.

| Enzyme Class | Role in Degradation | Microbial Source Examples |

| Carboxyl Esterases | Catalyze the hydrolysis of ester bonds in a wide range of substrates. | Bacteria (Pseudomonas, Bacillus), Fungi (Aspergillus, Candida) |

| Lipases | A subclass of esterases that are specialized in hydrolyzing esters of long-chain fatty acids, particularly at oil-water interfaces. | Bacteria (Pseudomonas, Staphylococcus), Fungi (Candida, Rhizopus) |

| Alcohol Dehydrogenases | Oxidize the alcohol (hexyldecanol) released from ester hydrolysis to an aldehyde. | Ubiquitous in bacteria and fungi. |

| Aldehyde Dehydrogenases | Oxidize the aldehyde intermediate to a carboxylic acid. | Ubiquitous in bacteria and fungi. |

Factors Influencing Environmental Degradation Rates

The rate at which this compound degrades in the environment is not constant but is influenced by a combination of its chemical structure and the prevailing environmental conditions.

Chemical Structure:

Alkyl Chain Length: Generally, esters with very long alkyl chains, such as this compound, tend to have lower water solubility, which can decrease their bioavailability and slow down the initial rate of hydrolysis. nih.gov

Branching: The presence of branching in the alkyl chains, as is the case with the isostearic acid and hexyldecyl alcohol moieties, can create steric hindrance. This can make it more difficult for the active site of the degrading enzymes to access the ester bond, potentially leading to a slower degradation rate compared to linear esters of a similar molecular weight.

Environmental Conditions:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, degradation rates increase with temperature up to an optimal point for the specific microbial community. sparkoncept.comresearchgate.net

pH: The pH of the surrounding medium (soil or water) affects both the activity of the microbial enzymes and the chemical stability of the ester. While enzymatic hydrolysis can occur over a range of pH values, extreme pH conditions can denature the enzymes and inhibit microbial growth.

Oxygen Availability: Aerobic degradation is typically much faster and more complete than anaerobic degradation. sparkoncept.com The presence of oxygen is crucial for the efficient oxidation of the fatty acid and alcohol degradation products.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary to support the growth of the microbial populations responsible for the degradation.

Microbial Population: The density and diversity of the microbial community in a given environment are critical. Environments with a well-established and diverse population of microorganisms adapted to degrading hydrophobic compounds will exhibit faster degradation rates. sparkoncept.com

The following table summarizes the key factors and their influence on the degradation rate of long-chain esters like this compound.

| Factor | Influence on Degradation Rate | Rationale |

| High Molecular Weight | Decreases | Lower water solubility and bioavailability. |

| Alkyl Chain Branching | Decreases | Steric hindrance at the enzyme's active site. |

| Increasing Temperature | Increases (up to an optimum) | Enhanced microbial metabolism and enzyme kinetics. sparkoncept.comresearchgate.net |

| Optimal pH (near neutral) | Increases | Optimal conditions for microbial enzyme activity. |

| Presence of Oxygen | Increases | Aerobic pathways are more efficient for complete mineralization. sparkoncept.com |

| High Microbial Density | Increases | More catalysts (enzymes) are available to carry out the degradation. sparkoncept.com |

Fate of Degradation Products in Various Environmental Compartments

The degradation of this compound results in the formation of intermediate products, primarily hexyldecanol and isostearic acid. The fate of these intermediates is also governed by microbial metabolism.

Hexyldecanol: This long-chain branched alcohol is expected to be further oxidized by microorganisms to the corresponding carboxylic acid. Like isostearic acid, it will then enter the β-oxidation pathway. Long-chain alcohols are generally considered to be readily biodegradable, although their low water solubility can influence their degradation rate.

Isostearic Acid: This branched-chain fatty acid is a naturally occurring type of molecule. It is readily metabolized by a wide range of microorganisms through the β-oxidation pathway.

In aerobic environments , such as the upper layers of soil and well-aerated surface waters, the complete mineralization of these degradation products to carbon dioxide and water is the expected outcome. A portion of the carbon from the original molecule will be incorporated into the microbial biomass.

In anaerobic environments , such as deeper sediments or waterlogged soils, the degradation process is slower. The intermediate fatty acids may be subject to anaerobic oxidation or fermentation, ultimately leading to the production of methane and carbon dioxide by consortia of anaerobic bacteria and archaea.

The high lipophilicity (fat-loving nature) of this compound and its primary degradation products suggests that in aquatic systems, they will tend to partition from the water column and adsorb to suspended solids, sediments, and sludge. This partitioning behavior concentrates the compounds in environments where microbial degradation is the primary removal mechanism. Due to their ready biodegradability, significant bioaccumulation in the food chain is not expected for the parent ester or its primary metabolites.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Ester Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the research and development of cosmetic esters. energy.goviscientific.orgmiami.edu These computational tools can significantly accelerate the design and optimization of molecules like Hexyldecyl Isostearate by predicting their physicochemical properties and performance in complex formulations. nih.gov

Key Research Thrusts:

Predictive Modeling of Properties: ML algorithms can be trained on large datasets of existing esters to predict key properties such as viscosity, spreadability, and skin feel based on molecular structure. This allows for the in silico screening of novel ester candidates with desired sensory profiles before undertaking costly and time-consuming laboratory synthesis.

Formulation Optimization: AI can be employed to optimize the concentration of this compound in a formulation to achieve specific performance characteristics, such as desired hydration levels or texture. frontiersin.org These systems can analyze complex interactions between multiple ingredients, a task that is challenging through traditional experimental approaches alone. researchgate.net

Synthesis Route Prediction: AI-powered tools are emerging that can predict the most efficient and sustainable synthetic pathways for esters. iscientific.org This can lead to the discovery of novel, greener routes for the production of this compound, potentially reducing reaction times, catalyst concentrations, and energy consumption. aimspress.com

Illustrative Data Table: ML in Ester Synthesis Optimization

| Input Parameter | Traditional Approach | ML-Optimized Approach | Predicted Outcome |

| Reaction Temperature | Fixed at 60°C | Variable, predicted by model | Optimized for maximum yield |

| Catalyst Concentration | 0.5% by weight | Variable, predicted by model | Minimized for cost and purity |

| Methanol (B129727)/Oil Molar Ratio | 9:1 | Variable, predicted by model | Optimized for conversion efficiency |

| Reaction Time | 60 minutes | Variable, predicted by model | Reduced while maintaining yield |

This table illustrates how machine learning models can optimize various parameters in the transesterification process for ester synthesis, leading to improved efficiency and yield compared to traditional, fixed-parameter approaches. aimspress.com

Multiscale Modeling for Complex Ester-Based Systems

Multiscale modeling is a powerful computational strategy that allows researchers to study systems at multiple levels of detail, from the atomic to the macroscopic scale. wikipedia.orgresearchgate.net This approach is particularly valuable for understanding the behavior of this compound in complex cosmetic formulations, where interactions occur across different length and time scales. nobelprize.orgnih.gov

Levels of Modeling:

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to understand the electronic structure of the ester molecule, which governs its reactivity and intermolecular interactions.

Molecular Dynamics (MD): Using force fields derived from QM data, MD simulations can model the behavior of thousands of this compound molecules, providing insights into properties like viscosity, self-assembly, and interactions with other formulation components.

Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, CG models simplify the representation of molecules by grouping atoms together. This allows for the simulation of phenomena such as emulsion droplet formation and the interaction of the formulation with skin lipids.

Continuum Modeling: At the macroscopic level, continuum models can predict the bulk properties of a formulation, such as its rheology and texture, based on parameters derived from lower-scale simulations.

By bridging these different scales, multiscale modeling provides a holistic understanding of how the molecular properties of this compound translate into the macroscopic performance of a cosmetic product. wikipedia.orgmdpi.com

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the synthesis and application of cosmetic ingredients to minimize their environmental impact. yale.eduthepharmajournal.comijrar.org For this compound, future research will focus on developing more sustainable manufacturing processes and utilizing its properties in environmentally friendly formulations.

The 12 Principles of Green Chemistry Applied to this compound:

| Principle | Application in this compound Research and Production |

| 1. Waste Prevention | Designing synthesis routes that minimize by-product formation. nih.gov |

| 2. Atom Economy | Maximizing the incorporation of all starting materials into the final ester product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. jddhs.com |

| 4. Designing Safer Chemicals | Ensuring the final ester is biodegradable and has a low ecotoxicity profile. rroij.com |

| 5. Safer Solvents and Auxiliaries | Reducing or eliminating the use of organic solvents in favor of solvent-free reactions or green solvents like water or ionic liquids. jddhs.comresolvemass.ca |

| 6. Design for Energy Efficiency | Conducting synthesis at ambient temperature and pressure, potentially using microwave or ultrasonic assistance to reduce energy consumption. acs.orgresolvemass.ca |

| 7. Use of Renewable Feedstocks | Sourcing the fatty acid and alcohol components from renewable plant-based sources. acs.org |

| 8. Reduce Derivatives | Avoiding unnecessary intermediate steps in the synthesis to reduce waste. nih.govacs.org |

| 9. Catalysis | Employing highly selective and recyclable catalysts, such as enzymes (biocatalysis) or solid acid catalysts, in place of stoichiometric reagents. acs.orgrroij.com |

| 10. Design for Degradation | Designing the ester to break down into harmless substances after its intended use. rroij.com |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous by-products. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for chemical accidents. nih.gov |

Future research will likely focus on enzymatic synthesis, which offers high selectivity and mild reaction conditions, and the use of catalysts derived from renewable sources to further enhance the green profile of this compound. acs.orgresearchgate.net

Advanced Characterization of Nanoscale Interactions in Formulations

Understanding the behavior of this compound at the nanoscale is crucial for designing high-performance cosmetic formulations. Advanced characterization techniques provide unprecedented insight into the structure and dynamics of these systems. advancedsciencenews.com

Key Techniques and Applications:

Atomic Force Microscopy (AFM): AFM can be used to visualize the surface of a formulation at the nanoscale, revealing information about the distribution of different phases and the topography of the film it forms on a substrate. researchgate.net This is valuable for understanding how this compound contributes to the feel and appearance of a product on the skin.

Scanning and Transmission Electron Microscopy (SEM/TEM): These techniques provide high-resolution images of the internal structure of emulsions and other complex systems. mdpi.com For example, Cryo-SEM can be used to visualize the arrangement of this compound molecules within the oil phase of an emulsion and their interaction with surfactant layers.

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in a nanoformulation, such as the droplets in a nanoemulsion. mdpi.com This information is critical for assessing the stability and predicting the performance of the product.

Spectroscopic Techniques: Advanced spectroscopic methods can probe the molecular interactions between this compound and other components in a formulation. These techniques can provide information about hydrogen bonding, conformational changes, and the local environment of the ester molecules.

By combining these advanced characterization techniques, researchers can build a detailed picture of how this compound influences the structure and properties of cosmetic formulations at the nanoscale, enabling the rational design of products with superior performance and stability. mdpi.com

Q & A

Q. What are the standard synthetic pathways for producing hexyldecyl isostearate, and how are reaction conditions optimized?

this compound is synthesized via esterification of 2-hexyldecyl alcohol and isostearic acid, typically catalyzed by acid or enzymatic agents. Reaction optimization involves controlling temperature (often 80–120°C), molar ratios of reactants, and catalyst concentration. Post-synthesis purification steps, such as vacuum distillation or solvent extraction, are critical to achieving ≥95% active content. Characterization employs FTIR for ester bond verification and GC/HPLC for purity analysis .

Q. Which analytical methods are validated for quantifying impurities (e.g., heavy metals) in this compound?

Heavy metal analysis follows GB/T 30799 and GB/T 30797 standards, using inductively coupled plasma mass spectrometry (ICP-MS) to detect lead (≤20 mg/kg) and arsenic (≤3 mg/kg). Residual alcohol and acid content are quantified via gas chromatography with flame ionization detection (GC-FID), ensuring compliance with cosmetic-grade specifications .

Q. How does this compound stabilize emulsions in cosmetic formulations?

As a nonionic surfactant, it reduces interfacial tension between oil and water phases. Methodological studies involve preparing emulsions with varying concentrations (1–10%) and assessing stability via centrifugation, thermal cycling, and zeta potential measurements. Its branched structure enhances compatibility with polar oils (e.g., silicones) and reduces crystallization, improving long-term emulsion homogeneity .

Advanced Research Questions

Q. What are the hydrolysis kinetics of this compound under physiologically relevant pH conditions?

Hydrolysis studies simulate gastric (pH 1–3) and intestinal (pH 6–8) environments. The compound is incubated in buffered solutions, and degradation is monitored via LC-MS to quantify released isostearic acid and 2-hexyldecyl alcohol. Pseudo-first-order rate constants are calculated, revealing accelerated hydrolysis under alkaline conditions due to nucleophilic attack on the ester bond .

Q. How does this compound modulate the solubility of crystalline UV filters (e.g., titanium dioxide) in sunscreen formulations?

Phase solubility studies assess its solubilizing capacity by incrementally adding titanium dioxide to this compound and measuring saturation points via UV-Vis spectroscopy. Its low viscosity and branched structure disrupt crystalline lattices, enhancing UV filter dispersion. Comparative studies with linear esters (e.g., ethylhexyl palmitate) demonstrate superior solvency due to reduced molecular packing .

Q. What structural factors differentiate this compound’s performance from analogs like isostearyl isostearate?

Molecular dynamics simulations compare the branched C34 chain of this compound with the C36 isostearyl analog. Shorter chain length and asymmetric branching reduce viscosity (40 cP vs. 120 cP) and pour point (-25°C vs. 10°C), enabling broader formulation applicability. In vitro skin permeation assays (Franz cells) show lower occlusivity, correlating with lighter sensory profiles .

Q. How do conflicting data on its environmental impact (biodegradability vs. aquatic toxicity) inform risk assessment protocols?

OECD 301F biodegradation tests show >60% mineralization in 28 days, supporting its classification as biodegradable. However, acute aquatic toxicity assays (e.g., Daphnia magna EC50) reveal moderate toxicity (EC50 = 10–100 mg/L), necessitating compartmental modeling to predict environmental concentrations. Lifecycle assessments must balance biodegradation rates with potential bioaccumulation in sediment .

Q. What methodologies are used to evaluate dermal penetration and irritation potential in vitro?

Reconstructed human epidermis (RhE) models (e.g., EpiDerm™) are exposed to this compound, with transepidermal water loss (TEWL) and interleukin-1α release measured to assess barrier disruption. Parallel artificial membrane permeability assays (PAMPA) quantify logP values (experimental vs. predicted) to validate in silico penetration models .

Q. What mechanisms underlie its oxidation stability in lipid-based formulations?

Accelerated oxidation studies (Rancimat method) measure induction periods under elevated temperatures (80–100°C). The ester’s branched structure sterically hinders peroxyl radical propagation, extending stability compared to linear esters. Synergistic effects with tocopherols (0.1–1.0%) are quantified via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays .

Q. How can computational modeling predict this compound’s compatibility with novel bioactive compounds?

Hansen solubility parameters (HSPs) are calculated using molecular dynamics (δD = 16.3 MPa¹/², δP = 3.1 MPa¹/², δH = 5.8 MPa¹/²) to screen compatible actives. COSMO-RS simulations predict solubilization efficiency for hydrophobic molecules (e.g., curcumin), validated by experimental saturation solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.